Product packaging for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol(Cat. No.:)

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Cat. No.: B8721645
M. Wt: 227.21 g/mol
InChI Key: PDCFEVXISBNCNF-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol ( 139407-74-2) is a high-purity organic compound supplied for research and development purposes . This benzoxazole derivative has a molecular formula of C 13 H 9 NO 3 and a molecular weight of 227.22 g/mol . The compound is characterized by the presence of two phenolic hydroxyl groups, a key structural feature shared with other compounds known to interact with biological targets such as estrogen receptors . While the specific biological profile of this compound is an area of ongoing research, its core structure suggests potential as a valuable scaffold in medicinal chemistry. Researchers may explore its applications in developing novel pharmacological tools, particularly given the established role of structurally similar hydroxy-substituted heterocycles in targeting nuclear receptors . This product is intended for laboratory research use by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO3 B8721645 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H

InChI Key

PDCFEVXISBNCNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Hydroxyphenyl Benzo D Oxazol 6 Ol and Its Analogues

Classical and Conventional Synthetic Routes to Benzoxazoles

Traditional methods for synthesizing the benzoxazole (B165842) core are well-established and widely utilized. These approaches often involve the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid equivalent, followed by cyclization.

Condensation Reactions Involving 2-Aminophenol Derivatives

The most common and direct route to 2-substituted benzoxazoles is the condensation reaction between 2-aminophenols and various carbonyl compounds or their derivatives. chemicalbook.com This method's popularity stems from the ready availability of the starting materials. nih.gov

One of the most straightforward variations is the reaction of 2-aminophenol with a carboxylic acid. For instance, the condensation of 2-aminophenol with aromatic carboxylic acids can be facilitated by reagents like polyphosphoric acid (PPA). researchgate.net Similarly, aldehydes are frequently used as reaction partners. The reaction of 2-aminophenol with an aldehyde, such as p-hydroxybenzaldehyde, initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the corresponding 2-arylbenzoxazole. prepchem.commdpi.com A specific example is the synthesis of 2-(4-Hydroxyphenyl)benzoxazole by refluxing equimolar quantities of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene. prepchem.com

The reaction conditions for these condensations can vary significantly. Catalysts ranging from Brønsted acids to Lewis acids are often employed to promote the reaction. organic-chemistry.orgnih.gov For example, samarium triflate has been used as a reusable acid catalyst in aqueous media for the synthesis of benzoxazoles from o-aminophenols and aldehydes. chemicalbook.com The choice of solvent and temperature also plays a crucial role in the reaction's efficiency and yield.

Reactant 1Reactant 2Catalyst/ReagentConditionsProductRef
2-Aminophenolp-HydroxybenzaldehydeNitrobenzeneReflux, 5 hours2-(4-Hydroxyphenyl)benzoxazole prepchem.com
2-AminophenolAromatic/Aliphatic AldehydeFluorophosphoric acidEthanol, Room Temp, 2.4hBenzoxazole derivatives nih.gov
2-AminophenolAldehydesSamarium triflateAqueous mediumBenzoxazoles chemicalbook.com
2-AminophenolBenzoic AcidsPolyphosphoric acid150-200 °C2-Arylbenzoxazoles researchgate.net

Cyclodehydration and Cyclization Strategies

Cyclodehydration is a key step in many benzoxazole syntheses, typically following the initial condensation. This intramolecular reaction involves the elimination of a water molecule to form the oxazole (B20620) ring. The efficiency of this step is often dependent on the reaction conditions and the nature of the catalyst used. High temperatures and the use of dehydrating agents or strong acids are common strategies to drive the cyclization. researchgate.net

Alternative cyclization strategies involve precursors that are already primed for ring closure. For example, 2'-hydroxycinnamanilides can undergo dehydration to form benzoxazoles. researchgate.net Another approach involves the intramolecular cyclization of 2-bromoarylamides, which can be catalyzed by copper compounds in the presence of a base. chemicalbook.com These methods provide alternative pathways to the benzoxazole core, sometimes offering advantages in terms of substrate scope or functional group tolerance.

Transition Metal-Catalyzed Synthetic Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including benzoxazoles. nitrkl.ac.in These methods often offer milder reaction conditions, higher efficiency, and greater functional group compatibility compared to classical approaches.

Copper-catalyzed reactions are particularly prevalent in benzoxazole synthesis. For instance, copper(I) iodide (CuI) has been used in combination with a Brønsted acid to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Copper catalysts can also facilitate the intramolecular C-O bond formation in suitably substituted precursors. rsc.org One-pot procedures involving copper catalysis have been developed, such as the domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions. organic-chemistry.org

Palladium catalysts have also been employed, particularly in C-H activation strategies to functionalize the benzoxazole core. nitrkl.ac.in However, for the initial construction of the ring, palladium has been used in one-pot syntheses from 2-aminophenol and aldehydes in the presence of an oxidant. nih.gov Iron-catalyzed reactions have also been reported, such as an iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols to produce 2-substituted benzoxazoles. organic-chemistry.org

CatalystReactantsKey FeaturesRef
Copper(I) Iodide / Brønsted Acid2-Aminophenols, β-DiketonesMild conditions, tolerates various substituents. organic-chemistry.org
Copper(I) Iodide / 1,10-phenanthroline2-Bromoanilines, Acyl chloridesOne-pot domino reaction under microwave conditions. organic-chemistry.org
Palladium-supported nanocatalyst2-Aminophenol, AldehydesOne-pot synthesis in the presence of O2. nih.gov
Iron catalysto-Hydroxynitrobenzenes, AlcoholsHydrogen transfer strategy for redox condensation. organic-chemistry.org

Advanced and Green Synthetic Strategies for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of benzoxazoles, several advanced and green strategies have been developed.

Microwave-Assisted Synthesis (MAS) of Benzoxazoles

Microwave-assisted synthesis (MAS) has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. eurekaselect.com The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and uniform heating. eurekaselect.com

The synthesis of benzoxazoles is well-suited for microwave irradiation. Many classical condensation reactions can be adapted for MAS, often with significant improvements. For example, the condensation of 2-aminophenol with carboxylic acids or aldehydes can be accelerated under microwave conditions, sometimes even in the absence of a solvent. eurekaselect.comias.ac.in Lawesson's reagent has been used as an efficient promoter for the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol under solvent-free conditions. organic-chemistry.org The use of microwave irradiation aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. eurekaselect.com

ReactantsPromoter/CatalystConditionsAdvantagesRef
2-Aminophenol, Carboxylic AcidLawesson's ReagentSolvent-free, MicrowaveShorter reaction time, good yields. organic-chemistry.org
2-Aminophenol, AldehydeFly ashMicrowaveGreen catalyst, efficient. researchgate.net
2-Aminophenol, AldehydeIonic LiquidSolvent-free, 70 °C, UltrasoundReusable catalyst, easy workup, short reaction time. nih.govnih.gov

Electrochemistry-Mediated Cyclization Protocols

Electrochemical synthesis is an emerging green technology that uses electrical current to drive chemical reactions. This approach can often avoid the need for stoichiometric chemical oxidants or reductants, which reduces waste and improves the atom economy of the process. researchgate.net

The synthesis of benzoxazoles can be achieved through electrochemical oxidative cyclization. researchgate.net One common strategy involves the oxidation of a Schiff base, formed in situ from a 2-aminophenol and an aldehyde. acs.org The electrochemical process facilitates the intramolecular cyclization and subsequent aromatization to the benzoxazole ring. An indirect, or "ex-cell," electrochemical approach has been reported, where an iodine(I)/iodine(III) redox mediator is generated electrochemically and then used to oxidize the Schiff base precursor to the benzoxazole. acs.org This method is compatible with a range of redox-sensitive functional groups. acs.org

Another electrochemical approach involves the direct anodic oxidation of precursors. For example, an atom-economical and eco-friendly electrochemical oxidation and cyclization of glycine (B1666218) derivatives through an intramolecular Shono-type oxidative coupling can provide a variety of 2-substituted benzoxazoles under transition metal- and oxidant-free conditions, with hydrogen gas as the only byproduct. organic-chemistry.org These electrochemical methods represent a promising and sustainable alternative to traditional synthetic routes.

MethodPrecursorsKey FeaturesRef
Indirect ("ex-cell") electrolysisImines from 2-aminophenolsUses an electrochemically generated I(III) mediator. Compatible with redox-sensitive groups. acs.org
Direct electrolysis2-Aminophenol, AldehydesAvoids catalysts and external oxidants. Wide substrate range. researchgate.net
Intramolecular Shono-type couplingGlycine derivativesTransition metal- and oxidant-free. H2 is the only byproduct. organic-chemistry.org

Solvent-Free and Catalytic Systems in Benzoxazole Formation

The synthesis of the benzoxazole core, a key component of this compound, has seen a significant shift towards sustainable and efficient methodologies. Modern approaches prioritize the reduction of hazardous waste and energy consumption by employing solvent-free reaction conditions and innovative catalytic systems. These "green" methods often lead to higher yields, shorter reaction times, and simpler workup procedures compared to traditional synthetic routes. nih.govnih.gov

Several eco-friendly strategies have been developed for the crucial condensation reaction between 2-aminophenols and aldehydes, which forms the benzoxazole ring. nih.gov These include reactions facilitated by microwave irradiation, ultrasonication, and mechanochemistry (grinding). nih.govmdpi.com For instance, the synthesis of benzoxazole derivatives has been achieved with excellent yields in minutes using grinding methods with catalysts like potassium-ferrocyanide under solvent-free conditions. nih.gov

A variety of catalysts have been explored to enhance the efficiency of benzoxazole formation. These range from reusable acid catalysts like samarium triflate in aqueous media to heterogeneous catalysts such as copper(II) oxide nanoparticles. organic-chemistry.org Fly ash, an industrial waste product, has been repurposed as a green and cost-effective catalyst for the synthesis of 2-phenyl substituted benzoxazoles, demonstrating good yields in a single-step process. nih.gov Furthermore, ionic liquids, particularly Brønsted acidic and Lewis acidic ionic liquids, have been successfully used as catalysts, sometimes supported on magnetic nanoparticles for easy recovery and reuse, often under solvent-free conditions. nih.gov

Below is a table summarizing various catalytic systems and sustainable methods used in the synthesis of benzoxazole analogues.

Catalyst / MethodReactantsConditionsYield (%)Reference
ZnO Nanoparticles2-aminophenol, Benzaldehyde derivativesUltrasound-assisted, 50 °C, 5 minHigh nih.gov
Fly Asho-aminophenol, Substituted aldehydesToluene, 111 °C70-87 nih.gov
Imidazolium Chloride2-aminophenols, DMF derivatives160 °C, 10 h52-86 mdpi.com
Brønsted acidic ionic liquid gel2-aminophenol, AldehydesSolvent-free, 130 °C, 5 h85-98 nih.gov
Potassium-ferrocyanide2-aminophenol, Aromatic aldehydesGrinding, Room Temp, <2 min87-96 nih.gov
Lawesson's Reagent2-aminophenol, Carboxylic acidsMicrowave-assisted, Solvent-freeGood organic-chemistry.org

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound structure serves as a versatile scaffold for chemical modification. Derivatization strategies focus on altering its physicochemical and biological properties by introducing various functional groups at specific positions on both the benzo[d]oxazole ring and the hydroxyphenyl moiety.

Selective substitution on the benzene (B151609) ring of the benzo[d]oxazole core allows for the fine-tuning of the molecule's characteristics. The synthesis of analogues often starts with appropriately substituted 2-aminophenols. For example, using 4-chloro-2-aminophenol or 4-bromo-2-aminophenol as starting materials leads to the formation of 5-chloro or 5-bromo substituted 2-arylbenzoxazoles, respectively. mdpi.com Similarly, 5-methyl and 6-methyl benzoxazole derivatives have been synthesized to explore the impact of electron-donating groups at these positions. nih.gov The synthesis of 5,7-dichloro-substituted benzoxazoles has also been reported, indicating that multiple halogen substitutions on the benzoxazole ring are achievable. nih.gov These substitutions can influence the molecule's electronic properties and steric profile.

The hydroxyphenyl group is a prime target for functionalization, particularly at the para-hydroxyl position. A common modification is O-alkylation, where the hydroxyl group is converted to an ether. nih.gov This is typically achieved by reacting the parent phenol (B47542) with various haloalkylating reagents in the presence of a base like potassium carbonate (K₂CO₃). nih.govmdpi.com This strategy has been used to introduce a range of substituents, including N,N-diethylaminoethyl and cycloaminoethyl groups, which can alter the solubility and target-binding properties of the molecule. mdpi.com

Furthermore, the aromatic ring of the hydroxyphenyl moiety can be modified. Introducing additional substituents, such as a methoxy (B1213986) group at the 3-position (adjacent to the hydroxyl group), results in a catechol- or resorcinol-like arrangement after potential demethylation. mdpi.comnih.gov These modifications significantly impact the electronic and hydrogen-bonding capabilities of the phenyl ring.

Combining derivatization strategies for both the benzoxazole core and the hydroxyphenyl ring allows for the creation of poly-substituted analogues. Researchers have synthesized libraries of compounds with diverse substitution patterns to investigate structure-activity relationships. For instance, compounds have been prepared featuring a halogen (chlorine or bromine) at the 5-position of the benzoxazole ring, a methoxy group at the 3-position of the phenyl ring, and an N,N-diethylaminoethyl group at the 4-position of the phenyl ring. mdpi.com The effect of electron-donating groups (like -Me, -OMe) versus electron-withdrawing groups (like -NO₂) on the phenyl ring has also been systematically studied in various benzoxazole series. beilstein-journals.org This combinatorial approach enables a thorough exploration of the chemical space around the core scaffold.

A modern strategy in medicinal chemistry involves molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to create a hybrid with a potentially synergistic or multi-target profile. The benzoxazole scaffold is an attractive component for such hybrids. nih.gov For example, benzoxazole derivatives have been linked to other heterocyclic systems like 1,2,3-triazoles. researchgate.net The design of these hybrid molecules aims to integrate the properties of the benzoxazole core with those of another active moiety. While the direct synthesis of a hybrid from this compound is specific, the general principle involves functionalizing the scaffold at a suitable position—such as the hydroxyl groups or an available position on the aromatic rings—to create a linker for attachment to another molecular fragment. This approach represents a sophisticated method for generating novel chemical entities based on the benzoxazole framework. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxyphenyl Benzo D Oxazol 6 Ol

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For hydroxyphenyl benzoxazole (B165842) derivatives, the absorption spectra are typically characterized by intense bands in the UVA (315–400 nm) and UVB (280–315 nm) regions, which correspond to π→π* transitions within the conjugated aromatic system. scielo.brresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Benzoxazole Derivatives

Compound Solvent Absorption Maximum (λmax)
2-(4'-(Fluorosulfonyloxy)phenyl)benzoxazole Acetonitrile 300 nm
2-(4'-amino-2'-hydroxyphenyl)benzoxazole Ethanol 336 nm

This table presents data for compounds structurally related to 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol to provide context for its expected spectroscopic behavior.

Fluorescence Spectroscopy: Characterization of Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules like this compound. Hydroxyphenyl benzazoles are known for their distinct spectroscopic features, which make them suitable as fluorescent probes. rsc.org Their fluorescence emission is highly sensitive to the local environment, providing a means to investigate the nature of binding sites in macromolecules. rsc.org

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter. For a series of dendrimers with a 2-(2'-hydroxyphenyl)benzoxazole (HBO) core, fluorescence quantum yields in benzene (B151609) were found to increase with the dendrimer generation, ranging from 0.022 to 0.038. nih.gov This suggests that the molecular architecture surrounding the fluorophore can significantly influence its emission efficiency.

A hallmark of many hydroxyphenyl benzoxazoles is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). acs.org This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring upon photoexcitation. acs.org The ESIPT phenomenon leads to the formation of an excited-state keto tautomer, which is structurally distinct from the ground-state enol form. acs.org This tautomerization is responsible for the characteristically large Stokes shifts (the difference between the absorption and emission maxima) observed in these compounds. nih.govacs.org

The ESIPT process is typically ultrafast and is facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. nih.gov The resulting keto form has a different electronic distribution and geometry, leading to a lower energy level and, consequently, a red-shifted fluorescence emission. acs.org Theoretical calculations have shown that the energy barrier for this proton transfer in the first excited singlet state is generally low. acs.org

The fluorescence of hydroxyphenyl benzoxazoles is often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. semanticscholar.org The polarity and hydrogen-bonding capacity of the solvent can significantly influence the absorption and fluorescence spectra. semanticscholar.org In polar and protic solvents, large Stokes shifts are typically observed due to the stabilization of the excited state and potential interactions with solvent molecules. semanticscholar.org

For instance, in the case of 2-(3'-hydroxyphenyl)benzoxazole and 2-(4'-hydroxyphenyl)benzoxazole, the Stokes shifts have been correlated with various solvent polarity scales. semanticscholar.org This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation and specific interactions, such as hydrogen bonding between the solvent and the hydroxyl group of the benzoxazole. semanticscholar.org This property makes these compounds valuable as fluorescent probes for studying local environments in complex systems like DNA, proteins, and lipids. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

As of the latest available data, a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, crystallographic studies have been conducted on numerous other benzoxazole and benzothiazole (B30560) derivatives. nih.govresearchgate.net These studies reveal that the solid-state conformation and packing are governed by a combination of intramolecular hydrogen bonds and intermolecular interactions, such as π-π stacking and further hydrogen bonding. For example, the crystal structure of a related benzimidazole (B57391) derivative was confirmed by single-crystal X-ray diffraction, which also elucidated the hydrogen-bonding network. nih.gov Such studies on analogous compounds provide a framework for predicting the likely solid-state architecture of this compound.

Chiroptical Properties (if applicable for chiral derivatives)

Chiroptical properties, such as circular dichroism, are only exhibited by chiral molecules, which are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. To date, no chiral derivatives of this specific compound have been reported in the scientific literature. Consequently, this section is not applicable.

Theoretical and Computational Investigations of 2 4 Hydroxyphenyl Benzo D Oxazol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a popular method for studying the structural, electronic, and physical properties of benzoxazole (B165842) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.netnih.gov DFT calculations are used to optimize the geometric structures of these compounds and to elucidate their electronic and reactivity properties. researchgate.net

Studies on similar heterocyclic systems, such as 2-(p-tolyl) benzoxazole, have been performed at the B3LYP/6-31+G(d,p) level of theory to investigate properties in the gas phase and in different solvents. researchgate.net Such calculations help in understanding the charge transfer within the molecules through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to evaluate stabilization energies arising from intramolecular charge transfer. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in identifying the reactive sites within the molecule, which is crucial for understanding how it might interact with biological targets. researchgate.net DFT calculations have also been employed to investigate the role of various structural components, such as the furoxan ring in benzofuroxan (B160326) derivatives, in altering the aromaticity and reactivity of the molecule. mdpi.com

Table 1: Common DFT Functionals and Basis Sets Used in Benzoxazole Studies
Method/FunctionalBasis SetTypical ApplicationReference
B3LYP6-31+G(d,p)Geometry optimization, electronic properties, vibrational analysis researchgate.net
B3LYP6-311G(d,p)Comparison of calculated vs. observed vibrational frequencies researchgate.netnih.gov
M06-2X6-311(d)G+Structure optimization, IR and UV-vis spectra reproduction researchgate.net
CAM-B3LYP6-311++G(d,p)Optimization of crystallographic structures nih.gov

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods have been used to study the molecular structure and vibrational frequencies of benzoxazole-related compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole. researchgate.netnih.gov

Conformational analysis is a key application of these methods. For molecules with rotatable bonds, like the one connecting the phenyl and benzoxazole rings, multiple conformers can exist. researchgate.netnih.govscielo.br Theoretical calculations can determine the relative energies of these conformers to identify the most stable structure. researchgate.netnih.gov For instance, a conformational analysis of 2-(4-methoxyphenyl)benzo[d]thiazole revealed two primary conformers, with one being more stable. nih.gov This most stable conformer is then used as the starting point for further calculations of electronic and structural parameters. researchgate.netnih.gov While HF methods are useful, studies often find that DFT methods like B3LYP provide results that are in better agreement with experimental data, particularly for vibrational frequencies. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable information on the conformational stability of benzoxazole derivatives and their interactions with the surrounding environment, such as solvents or biological macromolecules. nih.govrsc.org

MD simulations have been used to investigate the interactions between 2-(2'-hydroxyphenyl)-benzoxazoles and B-DNA. scielo.br These studies can reveal whether the molecules prefer to bind in the minor groove of DNA or act as intercalators. scielo.br The simulations show that the ligands can form stable interactions with the oligonucleotide without causing denaturation, which is a crucial aspect for potential DNA-targeting drugs. figshare.com

In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. nih.govrsc.org By simulating the complex for a period (e.g., 100 ns), researchers can analyze parameters like the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound in the active site of the target protein. nih.gov Such simulations were used to confirm the stability of benzoxazole derivatives targeting the VEGFR-2 kinase. rsc.org Furthermore, MD simulations can elucidate the effects of solvent on the conformational equilibrium of these molecules. For the related 2-(2'-hydroxyphenyl)benzimidazole, Monte Carlo simulations showed that polar solvents stabilize certain forms of the molecule. capes.gov.br

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For benzoxazole derivatives, molecular docking studies have been conducted to explore their potential as anticancer and antimicrobial agents. rsc.orgresearchgate.netnih.gov For example, docking studies on a series of benzoxazole derivatives against vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer therapy, helped to understand their binding modes and key interactions with amino acid residues in the binding pocket. rsc.org Similarly, docking has been used to study the interaction of these derivatives with DNA gyrase, a target for antibacterial drugs. researchgate.net

The results of docking studies typically include a docking score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors. rsc.org

Table 2: Examples of Molecular Docking Studies on Benzoxazole Derivatives
Biological TargetTherapeutic AreaKey FindingsReference
VEGFR-2 KinaseAnticancerIdentified key residues (e.g., Leu35, Lys63) for inhibitor stabilization. rsc.org
DNA GyraseAntimicrobialCorrelated docking scores with antimicrobial activity. researchgate.net
B-DNADNA IntercalationShowed favorable interactions in the minor groove and via intercalation. scielo.br
SARS-CoV-2 Mpro & ACE2AntiviralPredicted binding affinities and interaction modes for potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.commlsu.ac.in QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. ijpsdronline.com

Both 2D and 3D-QSAR studies have been performed on benzoxazole derivatives to develop predictive models for their anticancer and antimicrobial activities. researchgate.netnih.govijpsdronline.com In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned and placed in a grid, where steric and electrostatic fields are calculated. rsc.orgnih.gov These fields are then correlated with biological activity to generate a predictive model. rsc.org The reliability of these models is validated using statistical parameters such as the cross-validated correlation coefficient (q² or Rcv²) and the predictive correlation coefficient (Rpred²). rsc.orgnih.gov

A key outcome of QSAR studies is the identification of the physicochemical parameters that have the most significant impact on the biological activity of the compounds. ijpsdronline.commlsu.ac.in These parameters, or descriptors, can be categorized as lipophilic, electronic, and steric. mlsu.ac.in

For benzoxazole derivatives, various QSAR studies have highlighted the importance of different descriptors. For instance, in a 2D-QSAR study of benzoxazoles as anticancer agents, descriptors such as molecular weight, hydrogen bond acceptor/donor counts, polarizability, and various topological and electronic indices were calculated and correlated with activity. ijpsdronline.com Another study on the antimicrobial activity of benzoxazoles found that topological parameters and Kier's molecular connectivity indices were highly relevant. researchgate.net Understanding which physicochemical properties drive activity allows medicinal chemists to rationally design new derivatives with improved potency. ijpsdronline.com

Table 3: Physicochemical Parameters Used in QSAR Studies of Benzoxazoles
Parameter CategorySpecific DescriptorsInfluence on ActivityReference
LipophilicLog P, π-substitution constantAffects membrane permeability and transport to the target site. ijpsdronline.commlsu.ac.in
ElectronicHammett constant, Dipole moment, Polar Surface Area (PSA)Governs drug-receptor interactions and electronic charge distribution. ijpsdronline.commlsu.ac.in
Topological/StericMolecular Weight, Connectivity Indices (e.g., Wiener Index), Taft's ConstantRelates to the size, shape, and branching of the molecule, influencing binding affinity. researchgate.netijpsdronline.com

Predictive Modeling for Novel Analogues

Predictive modeling, which often employs techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, is a cornerstone of modern drug discovery and materials science. These methods are used to design novel analogues with enhanced biological activity or desired physicochemical properties. For a predictive model to be developed, a dataset of related compounds with measured activities is typically required.

A thorough search has not yielded any specific QSAR or other predictive modeling studies centered on 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol. Such research would involve the synthesis and biological evaluation of a series of its derivatives to establish a statistically significant model. The absence of such studies prevents a detailed discussion on the key structural features of this specific compound that could be modified to design novel, more potent analogues.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

While these computational techniques are routinely applied to a wide array of organic molecules, including other benzoxazole derivatives, specific studies detailing the computationally predicted spectroscopic parameters for this compound have not been identified. Such research would be valuable for confirming the structure of the compound and for interpreting experimental spectroscopic data. The table below indicates the type of data that would be generated from such a study, but is currently unavailable in the literature for this specific compound.

Spectroscopic ParameterPredicted Value (Example)
¹H NMR Chemical Shift (ppm)Data not available
¹³C NMR Chemical Shift (ppm)Data not available
Key IR Vibrational Frequencies (cm⁻¹)Data not available
Maximum UV-Vis Absorption (nm)Data not available
This table is for illustrative purposes only, as specific computational data for this compound is not available.

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This knowledge is crucial for optimizing reaction conditions and for understanding the underlying principles of chemical transformations.

No specific computational studies on the reaction mechanisms involving the synthesis or subsequent reactions of this compound could be located. Such an investigation would provide valuable insights into its formation and reactivity, potentially guiding the development of more efficient synthetic routes. The table below illustrates the kind of data that would be expected from such an analysis.

Reaction StepCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Cyclization to form the oxazole (B20620) ringData not availableData not available
This table is for illustrative purposes only, as specific computational data for this compound is not available.

Mechanistic Insights into Biological Interactions of 2 4 Hydroxyphenyl Benzo D Oxazol 6 Ol

Investigation of Molecular Targets and Biological Pathways

The benzoxazole (B165842) scaffold is recognized for its diverse pharmacological activities, which stem from its ability to interact with a range of biological targets, including enzymes and receptors. These interactions can lead to the modulation of critical cellular pathways, forming the basis for its potential therapeutic applications.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase I)

While direct studies on the topoisomerase I inhibitory activity of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol are not extensively documented, research on structurally related benzoxazole derivatives provides valuable insights into its potential mechanism of action. Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately cell death, making them a key target in cancer therapy.

Studies on various 2-substituted benzoxazoles have demonstrated their ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). The inhibitory mechanism is thought to involve the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks.

The structure-activity relationship (SAR) of benzoxazole derivatives in topoisomerase inhibition suggests that the nature and position of substituents on the benzoxazole and phenyl rings play a critical role. For instance, the presence of bulky groups at the 4'-position of the 2-phenyl ring has been associated with increased inhibitory activity against Topo I. This suggests that the 4-hydroxyphenyl group in this compound could contribute significantly to its interaction with the enzyme's binding pocket.

The following table summarizes the Topoisomerase I inhibitory activity of some representative 2-substituted benzoxazole derivatives, illustrating the influence of different substituents.

CompoundSubstituent at 2-phenyl ringIC50 (µM) for Topo I Inhibition
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole4'-tert-butyl104
2-(4'-bromophenyl)-6-nitrobenzoxazole4'-bromo> 400

Note: This data is for structurally related compounds and not for this compound itself. The IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Receptor Binding Dynamics and Antagonism

The structural motif of a hydroxylated phenyl group attached to a heterocyclic core is a common feature in many compounds that interact with various receptors. This section explores the potential of this compound to bind to and modulate the activity of several important receptor systems.

The presence of two hydroxyl groups on a rigid scaffold, as seen in this compound, is a hallmark of compounds with affinity for estrogen receptors (ERs). These receptors, ERα and ERβ, are key regulators of growth, development, and physiology in both males and females. Compounds that can bind to ERs can act as agonists, antagonists, or selective estrogen receptor modulators (SERMs), with significant implications for conditions such as hormone-dependent cancers and osteoporosis.

The following table presents the estrogen receptor binding affinities for structurally related compounds, highlighting the potential for this class of molecules to interact with ERα and ERβ.

CompoundHeterocyclic CoreERα RBA (%)ERβ RBA (%)
3,5-bis(4-hydroxyphenyl)isoxazoleIsoxazole5-25-
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-olIndole1930

RBA stands for Relative Binding Affinity, with estradiol (B170435) set at 100%. This data is for illustrative purposes with related compounds.

The histamine (B1213489) H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown potential in the treatment of various neurological and psychiatric disorders. The benzoxazole moiety has been identified as a potential pharmacophore for histamine H3 receptor antagonists. While direct evidence for the interaction of this compound with the H3 receptor is lacking, the general activity of this chemical class warrants further investigation.

Rho-associated coiled-coil containing protein kinase (ROCK), or Rho-kinase, is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis. Benzimidazole (B57391) and benzoxazole-based compounds have been developed as inhibitors of Rho-kinase. The specific inhibitory activity of this compound against Rho-kinase has not been reported, but the benzoxazole core suggests it as a candidate for such activity.

Melatonin (B1676174) receptors, MT1 and MT2, are G-protein coupled receptors that are involved in regulating circadian rhythms, sleep, and mood. Benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some compounds showing agonistic or antagonistic properties. The potential for this compound to act as a melatonin receptor antagonist is an area for future research, given the established activity of the benzoxazole scaffold at these receptors.

DNA/RNA Interaction Mechanisms (e.g., DNA binding, minor groove interactions)

The interaction of benzoxazole derivatives with nucleic acids is a critical aspect of their biological activity. Studies involving compounds structurally related to this compound indicate that they can engage with DNA through multiple modes. Computational analyses, including molecular docking and molecular dynamics simulations, have shown that these ligands can interact with the B-DNA double helix as both intercalators and minor groove binders. scielo.br

When acting as intercalators, these molecules insert themselves between the base pairs of the DNA, which can lead to significant structural changes in the oligonucleotide. scielo.br Conversely, when binding to the minor groove, the structural deviations are generally smaller. scielo.br The specific binding preference is not always clear-cut, and evidence suggests that for many benzoxazole derivatives, both intercalation and minor groove binding are favorable interaction modes. scielo.br The stability of these interactions can be influenced by substitutions on the benzoxazole core, with certain groups forming hydrogen bonds with the DNA base pairs, anchoring the ligand to a specific location. scielo.br Molecular dynamics simulations of docked poses reveal that the binding of these ligands can cause distortions in the DNA double helix, including the uncoiling of the helix at sites flanking the bound molecule and the displacement of water molecules from the spine of hydration. researchgate.net

Table 1: DNA Interaction Modes of Benzoxazole Derivatives
Interaction ModeDescriptionStructural Impact on DNASupporting Evidence
IntercalationThe ligand inserts itself between the stacked base pairs of DNA.Can induce large structural changes and unwinding of the DNA helix. scielo.brresearchgate.netMolecular Docking & Dynamics Simulations scielo.br
Minor Groove BindingThe ligand fits into the smaller groove of the DNA double helix.Typically causes smaller structural deviations compared to intercalation. scielo.brMolecular Docking & Dynamics Simulations scielo.br

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Akt)

The biological effects of phenolic compounds, including benzoxazole derivatives, are often mediated through their influence on critical cellular signaling pathways. One of the most important pathways in this context is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating immune and inflammatory responses. Studies on structurally similar compounds, such as bisphenol A, have demonstrated that they can modulate the NF-κB signaling pathway, thereby influencing the production of pro-inflammatory cytokines. nih.gov This suggests that a plausible mechanism for this compound could involve the modulation of NF-κB activation, although direct evidence for this specific compound is an area for further investigation. The Akt signaling pathway, another crucial regulator of cell survival, proliferation, and metabolism, is also a potential target for bioactive molecules, though its specific interaction with this compound is not detailed in the available research.

Mechanistic Studies of Antimicrobial Activity

Benzoxazole and its derivatives are recognized as an important class of heterocyclic compounds possessing a wide range of antimicrobial activities. rjeid.comnih.gov Mechanistic studies aim to uncover the specific cellular targets and pathways through which these compounds exert their bactericidal and fungicidal effects.

Interaction with Bacterial Cell Components

The antibacterial mechanism of benzoxazole derivatives likely involves the inhibition of essential bacterial enzymes or interference with structural components. Computational studies, such as molecular docking, have been employed to identify potential protein targets. rjeid.comnih.gov For instance, research on related benzothiazole (B30560) compounds predicted that the inhibition of LD-carboxypeptidase, an enzyme involved in the synthesis of the bacterial cell wall component peptidoglycan, is a probable mechanism of antibacterial action. nih.gov Other in-silico studies on benzoxazole-formazan derivatives have identified stable interactions with specific bacterial receptors, suggesting that targeted enzyme inhibition is a key aspect of their activity. rjeid.com

Antifungal Mechanisms

Several mechanisms have been proposed for the antifungal activity of benzoxazole-related compounds. A primary target for many antifungal agents is the fungal cell membrane. The mechanism often involves the inhibition of enzymes required for the synthesis of ergosterol (B1671047), a vital component that maintains the integrity and fluidity of the fungal membrane. nih.gov Disruption of ergosterol synthesis leads to membrane damage and cell death. nih.gov Another potential mechanism, identified through docking studies with 2-(phenoxymethyl)benzo[d]oxazole derivatives, involves the inhibition of lipid transfer proteins, such as sec14p in yeast, which are crucial for vesicular trafficking and signaling. nih.gov

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to interfere with key inflammatory pathways and mediators. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) at sites of inflammation. nih.gov Research has identified the 2-(2-arylphenyl)benzoxazole scaffold as a selective inhibitor of the COX-2 enzyme. nih.gov

Beyond COX-2 inhibition, other mechanisms contribute to the anti-inflammatory effects. These include the downregulation of other inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and the reduced production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, some benzoxazine (B1645224) derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which helps to alleviate inflammation by reducing intracellular reactive oxygen species (ROS). nih.gov

Mechanistic Investigations of Antioxidant Properties

The antioxidant activity of this compound is intrinsically linked to its chemical structure, specifically the presence of phenolic hydroxyl groups. nih.gov These groups are the primary structural requirement for the compound's ability to counteract oxidative stress. nih.gov

The principal mechanism is direct free-radical scavenging. The phenolic -OH group can rapidly donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing these damaging radicals and interrupting free-radical chain reactions like lipid peroxidation. nih.gov This process creates a phenoxyl radical from the antioxidant molecule, which is generally more stable and less reactive, effectively halting the propagation of oxidative damage. nih.gov The antioxidant capacity of related phenolic compounds has been confirmed in vitro using assays based on luminol-dependent chemiluminescence, which measures the reduction of free radicals in the presence of the scavenger compound. nih.gov

Table 2: Mechanisms of Antioxidant Action
MechanismDescriptionKey Structural Feature
Free Radical ScavengingDonation of a hydrogen atom to neutralize reactive oxygen species (ROS). nih.govPhenolic hydroxyl (-OH) group nih.gov
Interruption of Chain ReactionsHalts the propagation of damaging chain reactions, such as lipid peroxidation, by stabilizing free radicals. nih.govPhenolic hydroxyl (-OH) group nih.gov

Studies on Antiviral Mechanisms

While direct studies on the antiviral mechanisms of this compound are not extensively documented in publicly available research, investigations into structurally related benzoxazole derivatives provide valuable insights into potential modes of action. Research into this class of compounds suggests that their antiviral properties may stem from direct interaction with viral components.

A study on novel flavonol derivatives incorporating a benzoxazole moiety demonstrated significant activity against the Tobacco Mosaic Virus (TMV). nih.gov The proposed mechanism for one of the most potent compounds, designated X17, involves a strong binding affinity for the TMV coat protein (TMV-CP). nih.gov This interaction is believed to obstruct the self-assembly and replication of the viral particles, thereby inhibiting the progression of the infection. nih.gov Furthermore, this particular derivative was found to enhance the disease resistance of the host plant by inhibiting membrane lipid peroxidation and aiding in the removal of superoxide (B77818) anions (O₂⁻). nih.gov

This mechanism, centered on the inhibition of viral assembly through protein binding, represents a plausible pathway for the antiviral effects of benzoxazole-containing compounds. Other research has also highlighted the broad-spectrum antiviral potential of benzoxazole and related heterocyclic scaffolds like benzothiazole. researchgate.netresearchgate.net

Table 1: Antiviral Activity of Benzoxazole Derivative X17 against TMV
Activity TypeEC₅₀ (μg/mL) of X17EC₅₀ (μg/mL) of Ningnanmycin (Control)
Curative127.6320.0
Protective101.2234.6

Data sourced from a study on flavonol derivatives containing benzoxazole, indicating superior performance of compound X17 compared to the control agent, ningnanmycin. nih.gov

Neuroprotective Mechanisms in Cellular Models (e.g., β-Amyloid-induced PC12 cells)

The neuroprotective potential of this compound derivatives has been investigated in cellular models relevant to Alzheimer's disease, specifically in pheochromocytoma (PC12) cells subjected to β-amyloid (Aβ)-induced toxicity. mdpi.comnih.gov A series of novel synthetic substituted benzo[d]oxazole derivatives demonstrated the ability to reduce the neurotoxicity of Aβ₂₅₋₃₅ in these cells. mdpi.com

One derivative, compound 5c, was studied in-depth to elucidate its mechanism of action. mdpi.comnih.govbohrium.com Research revealed that its neuroprotective effects are mediated through the modulation of the Akt/GSK-3β/NF-κB signaling pathway. mdpi.comnih.gov β-amyloid is known to induce neuronal apoptosis by dysregulating this pathway. mdpi.com

Key mechanistic findings for compound 5c include:

Promotion of Akt and GSK-3β Phosphorylation: The compound was found to increase the phosphorylation of both Akt (Protein Kinase B) and glycogen (B147801) synthase kinase-3β (GSK-3β). mdpi.comnih.gov This is significant as the activation of Akt is a pro-survival signal, and its phosphorylation of GSK-3β is generally inhibitory, counteracting the pathological activation of GSK-3β seen in Alzheimer's disease. mdpi.com

Inhibition of NF-κB Expression: The treatment decreased the expression of nuclear factor-κB (NF-κB), a transcription factor involved in inflammatory responses and Aβ production. mdpi.comnih.gov

Reduction of Tau Hyperphosphorylation: The compound protected PC12 cells by reducing the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's pathology. mdpi.comnih.gov

Downregulation of Pro-Apoptotic and Inflammatory Markers: The derivative decreased the expression of the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov It also modulated the ratio of Bcl-2-associated X protein (Bax) to B-cell lymphoma 2 (Bcl-2), indicating an anti-apoptotic effect. nih.gov

These findings collectively suggest that benzo[d]oxazole derivatives can protect neuronal cells from Aβ-induced damage by interfering with key signaling cascades involved in inflammation, apoptosis, and the pathological processing of proteins central to Alzheimer's disease. mdpi.com

Table 2: Mechanistic Effects of Compound 5c in Aβ₂₅₋₃₅-Induced PC12 Cells
Molecular Target/ProcessObserved Effect of Compound 5c
Phosphorylation of AktIncreased
Phosphorylation of GSK-3βIncreased
Expression of NF-κBDecreased
Hyperphosphorylation of Tau ProteinReduced
Expression of RAGEDecreased
Expression of BACE1Decreased
Expression of iNOSDecreased
Bax/Bcl-2 RatioDecreased (Anti-apoptotic)

Summary of the neuroprotective mechanisms identified for a this compound derivative. mdpi.comnih.govbohrium.com

Emerging Applications and Functional Materials Derived from 2 4 Hydroxyphenyl Benzo D Oxazol 6 Ol

Development of Fluorescent Probes for Bioimaging and Sensing

The inherent fluorescence of the 2-(hydroxyphenyl)benzoxazole core makes it an excellent starting point for the design of sensitive and selective fluorescent probes. By strategically modifying the molecule, researchers have developed sensors capable of detecting subtle changes in their environment, such as pH fluctuations and the presence of specific metal ions.

pH-Sensitive Fluorescent Probes

Derivatives of the 2-(hydroxyphenyl)benzoxazole structure have been engineered to act as effective pH sensors. The fluorescence of these compounds can be highly sensitive to the surrounding hydrogen ion concentration. For instance, a study on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a derivative of the core structure, demonstrated significant fluorescence enhancement under basic conditions. researchgate.net This pH-dependent fluorescence is attributed to the deprotonation of the phenolic hydroxyl group, which alters the electronic properties of the molecule and modulates the ESIPT process. acs.org Such probes are valuable tools in chemistry and biology for monitoring pH changes in various media. The sensitivity of these probes in the pH 7-8 range makes them particularly relevant for biological systems. researchgate.net

Metal Cation Sensing (e.g., Hg²⁺, Mg²⁺, Zn²⁺)

The 2-(hydroxyphenyl)benzoxazole scaffold has been successfully adapted for the selective detection of various metal cations. The hydroxyl group and the nitrogen atom of the oxazole (B20620) ring can act as a binding site for metal ions. This interaction often leads to a discernible change in the compound's photophysical properties, such as fluorescence enhancement or quenching, allowing for the detection of the target ion. nih.gov

For example, a trifluorinated derivative of 2-(hydroxyphenyl)benzoxazole has been shown to be an effective fluorescent probe for magnesium (Mg²⁺) and zinc (Zn²⁺) cations. researchgate.net Similarly, more complex chromophores incorporating the 2-(2′-hydroxyphenyl)benzoxazole (HPBO) moiety have been synthesized and investigated as sensors for zinc ions, showing significant enhancements in fluorescence intensity upon binding. acs.orgresearchgate.net The selectivity and sensitivity of these probes are often attributed to the high acidity of the fluorophenol component and the specific coordination chemistry between the benzoxazole (B165842) derivative and the metal cation. researchgate.net The chelation event can enhance fluorescence (CHEF effect) by increasing the rigidity of the molecule and reducing non-radiative decay pathways. nih.govresearchgate.net

Table 1: Examples of Metal Cation Sensing by Benzoxazole Derivatives

Derivative Target Cation Observed Effect
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole Mg²⁺ Fluorescence Enhancement
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole (analogue) Zn²⁺ Fluorescence Enhancement
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative Cu²⁺ Fluorescence Quenching

DNA/RNA Fluorescent Probes for Research Applications

Benzoxazole derivatives are recognized as promising candidates for the development of fluorescent probes for nucleic acids. scielo.br Their planar aromatic structure allows them to interact with the helical structure of DNA and RNA, primarily through intercalation between base pairs or binding within the grooves. scielo.br This binding event often results in a significant increase in the fluorescence emission of the probe, a "light-up" effect that makes them easily detectable.

Computational studies, including molecular docking and molecular dynamics simulations, have been performed on derivatives of 2-(2'-hydroxyphenyl)-benzoxazole to investigate their interaction with B-DNA. scielo.br These studies suggest that the compounds can interact with the minor groove of the DNA dodecamer and can also act as intercalators. The presence of specific substituent groups, such as amino and nitro groups, on the benzoxazole scaffold can further enhance the binding affinity and stability of the probe-DNA complex. scielo.br This potential for strong and stable interactions, combined with their unique photophysical properties, makes these compounds valuable as potential biological probes for DNA in research settings. scielo.br

Cell Imaging Applications (non-clinical)

The favorable photophysical properties of oxazole derivatives, including high fluorescence quantum yields and good photostability, have led to their exploration in non-clinical cell imaging applications. These fluorescent molecules can be designed to selectively accumulate in specific cellular compartments, or organelles, allowing for their visualization using fluorescence microscopy. While specific studies on the direct use of 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol for cell imaging are limited, the broader class of oxazole derivatives has been successfully employed for this purpose. By attaching specific targeting moieties to the fluorescent oxazole core, researchers can direct the probe to organelles such as mitochondria or lysosomes. This enables the study of cellular morphology and function in a non-invasive manner.

Applications in Optoelectronic Materials and Devices

The rigid, planar structure and high thermal stability of the 2-(hydroxyphenyl)benzoxazole core make it an attractive candidate for incorporation into organic electronic materials. Derivatives of this compound have shown particular promise in the field of organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

In OLEDs, organic materials are used to generate light when an electric current is passed through them. The color and efficiency of the light emission are determined by the properties of the organic molecules used in the emissive layer. Benzoxazole derivatives, often in conjunction with other aromatic moieties like pyrene (B120774) or carbazole, have been developed as highly efficient blue light emitters, which are crucial for full-color displays and solid-state lighting.

These materials often exhibit high photoluminescence quantum yields and suitable energy levels for efficient charge injection and transport within the OLED device. For example, a green-emitting biphenyl (B1667301) derivative containing a benzoxazole unit has been utilized as the emitting layer in OLEDs, demonstrating good thermal stability and high luminance. researchgate.net In another instance, pyrene-benzimidazole derivatives have been synthesized and used as non-doped emissive layers in OLEDs, achieving pure blue electroluminescence with notable external quantum efficiencies. The performance of these materials in OLEDs is a testament to the versatility of the benzoxazole scaffold in the design of next-generation optoelectronic devices.

Table 2: Performance of Benzoxazole/Benzimidazole (B57391) Derivatives in OLEDs

Emitting Material Emission Color Max. Luminance (cd/m²) Max. External Quantum Efficiency (EQE) (%)
Green-emitting biphenyl derivative with benzoxazole Green Not specified Not specified
Pyrene-benzimidazole derivative (Compound B) Blue 290 4.3

Photovoltaic Applications

While direct applications of this compound in photovoltaic devices are not extensively documented in dedicated studies, the broader class of benzoxazole and related benzodiazole derivatives has shown significant promise in the development of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com These organic dyes are critical components in DSSCs, responsible for light absorption and electron injection. researchgate.netmdpi.com

The core structure of this compound, featuring electron-donating hydroxyl groups and a conjugated aromatic system, provides a fundamental framework that can be chemically modified to create efficient dye sensitizers. For instance, research on benzobisselenadiazole (BBSD) based organic dyes, which share structural similarities, has demonstrated that strategic modifications of donor and acceptor units can significantly enhance their optical and electronic properties for solar cell applications. researchgate.netmdpi.com The substitution at the 4- and 8-positions of the benzodiazole ring, analogous to the hydroxyl groups on the subject compound, allows for precise tuning of photophysical properties, optimizing electron density and charge transfer. researchgate.net

Furthermore, studies on conjugated polymers based on 2,1,3-benzoxadiazole derivatives for organic solar cells have shown that modifications to the polymer backbone can lead to high power conversion efficiencies. Although not the specific compound , these studies highlight the potential of the benzoxazole core in developing materials for organic photovoltaics. metu.edu.tr

Role in Polymer Science and Functional Polymers

The dihydroxy functionality of this compound makes it a valuable monomer or precursor for the synthesis of high-performance functional polymers. Its rigid benzoxazole core can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics to the resulting polymer chains.

One notable area of application is in the synthesis of aromatic polyamides. Research has been conducted on aromatic poly(amide-benzoxazole)s derived from closely related structures, such as 5-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole and 6-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazole. researchgate.net These polymers exhibit solubility in aprotic polar solvents and can be processed into tough, amorphous films with good mechanical properties and high glass transition temperatures. researchgate.net The synthesis of these monomers often involves a multi-step process where a dihydroxy benzoxazole derivative could serve as a key intermediate.

Moreover, the development of thermotropic liquid crystal polymers represents another significant application. A fully aromatic thermotropic polyester (B1180765) has been synthesized through the reaction of terephthalic acid and 2-[4-(acetyloxy)phenyl]-6-(acetyloxy)benzoxazole, an acetylated form of the subject compound. researchgate.net The resulting polymer is a semicrystalline material with a high melting point, forming a liquid crystal phase of a probable nematic nature. researchgate.net Such materials are of interest for applications requiring high-performance plastics.

Polymer TypeMonomer/Precursor (Derivative)Key Polymer PropertiesPotential Applications
Aromatic Polyamide6-chlorocarbonyl-2-(4-chlorocarbonylphenyl)benzoxazoleHigh thermal stability, good mechanical properties, solubility in aprotic polar solventsHigh-performance films and fibers
Thermotropic Polyester2-[4-(acetyloxy)phenyl]-6-(acetyloxy)benzoxazoleSemicrystalline, high melting point, liquid crystalline behaviorAdvanced engineering plastics, composites

Chemical and Biosensing Platforms

The inherent fluorescent properties of the benzoxazole ring system make this compound and its derivatives attractive candidates for the development of chemical and biosensing platforms. The fluorescence of these compounds can be modulated by their interaction with specific analytes, forming the basis for "turn-on" or "turn-off" fluorescent sensors.

Benzoxazole-containing ligands have been widely explored for their applications in fluorescence chemosensing due to their excellent metal ion chelating properties. mdpi.comresearchgate.net For instance, macrocyclic chemosensors incorporating benzoxazole units have been designed for the selective optical detection of metal ions like Zn²⁺ and Cd²⁺ in aqueous media. mdpi.comresearchgate.net These sensors often operate through a photoinduced electron transfer (PET) mechanism, where the binding of a metal ion to a receptor unit modulates the fluorescence of the benzoxazole fluorophore. mdpi.com

Derivatives of 2-(hydroxyphenyl)benzoxazole have been specifically investigated as fluorescent probes for sensing pH and metal cations. nih.govresearchgate.net The sensitivity and selectivity of these probes are attributed to the acidity of the hydroxyphenyl moiety and its interaction with the target ions. nih.govresearchgate.net For example, a trifluorinated derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been shown to be a suitable fluorescent probe for sensing magnesium cations and is sensitive to pH changes. nih.govresearchgate.net

Sensor TypeTarget AnalyteSensing MechanismReference Moiety
Fluorescent ChemosensorMetal Ions (e.g., Zn²⁺, Cd²⁺, Mg²⁺)Photoinduced Electron Transfer (PET), Chelation Enhanced Fluorescence (CHEF)Benzoxazole Macrocycles, 2-(Hydroxyphenyl)benzoxazole derivatives
pH SensorH⁺Modulation of fluorescence based on protonation/deprotonation2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole

Applications in Agrochemical Research (e.g., as intermediates)

The benzoxazole scaffold is a well-established pharmacophore in the discovery of new agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.comresearchgate.net While direct agrochemical applications of this compound are not prominently reported, its structure serves as a valuable intermediate for the synthesis of more complex and potent agrochemical agents.

The benzoxazole ring is a key structural feature in several commercial herbicides. mdpi.com For example, certain herbicides act as acetyl-coenzyme A carboxylase inhibitors, which disrupt fatty acid synthesis in grasses, leading to plant death. mdpi.com The development of new herbicidal compounds often involves the synthesis and screening of libraries of benzoxazole derivatives to identify structures with enhanced activity and selectivity.

In the realm of fungicides, benzoxazole derivatives have also shown promise. The structural framework of this compound can be modified through various chemical reactions to introduce different functional groups, leading to the discovery of novel antifungal agents. The exploration of structure-activity relationships (SAR) in benzoxazole-based compounds is a key strategy in the design of new and effective fungicides. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the benzoxazole ring can significantly influence the fungicidal activity of the compound.

The versatility of the benzoxazole core makes it a crucial building block in combinatorial chemistry approaches for the discovery of new agrochemicals. mdpi.comcore.ac.uk The ability to functionalize the hydroxyl groups and the aromatic rings of this compound allows for the creation of a diverse range of derivatives for biological screening.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Discoveries

The primary academic contributions related to the 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol scaffold stem from its potent biological activity, particularly as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research has established that phenolic moieties, such as the 4-hydroxyphenyl and 2,4-dihydroxyphenyl groups, are critical for this inhibitory action. nih.gov The presence of hydroxyl groups on both the phenyl and benzoxazole (B165842) rings in this compound suggests a strong potential for tyrosinase inhibition, making it a promising candidate for applications in dermatology and cosmetics. nih.gov

Mechanistically, the inhibitory action of related compounds is attributed to the hydroxyl groups, with resorcinol (B1680541) (1,3-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) structures showing particularly potent effects. nih.gov These groups can chelate copper ions within the active site of the tyrosinase enzyme, effectively blocking its catalytic function.

Beyond enzyme inhibition, a significant mechanistic discovery in the broader 2-(2'-hydroxyphenyl)benzoxazole family is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). scielo.br This process, where a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring upon photoexcitation, results in a large Stokes shift and unique fluorescence properties. scielo.br This photophysical behavior is fundamental to the application of these compounds in materials science and sensing. Furthermore, computational studies involving molecular docking and dynamics simulations have begun to elucidate the interactions of these benzoxazole derivatives with biological macromolecules like DNA, suggesting that they may intercalate within the DNA structure with minimal distortion. scielo.br

Challenges and Opportunities in this compound Research

Despite the promising outlook, research into this compound faces several challenges. A primary hurdle is the development of regioselective synthetic methods to produce this specific isomer in high yield, avoiding the formation of other hydroxylated analogues. Furthermore, like many heterocyclic compounds, derivatives of this scaffold can suffer from poor aqueous solubility, which can limit their biological applications and complicate formulation studies. nih.gov Overcoming this requires the development of novel delivery systems or the synthesis of more soluble prodrugs or analogs.

These challenges, however, create significant opportunities. The pursuit of highly selective and efficient synthetic routes pushes the boundaries of modern organic chemistry. The need for improved solubility and bioavailability opens avenues for research in medicinal chemistry and pharmaceutical sciences. Moreover, the wide range of biological activities reported for the benzoxazole class—including antimicrobial, anticancer, and anti-inflammatory properties—presents a vast landscape of opportunity for screening this compound and its derivatives for novel therapeutic applications. nih.govresearchgate.netacs.org The potential for this compound to act as a dual tyrosinase inhibitor and antioxidant offers a unique opportunity for developing multifunctional agents.

Prospective Avenues for Advanced Synthetic Methods

Traditional methods for synthesizing 2-arylbenzoxazoles often involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative under harsh conditions. mdpi.com Future research is trending towards the development of more sustainable and efficient "green" synthetic methodologies. nih.govmdpi.com

Prospective avenues include:

Catalyst Development: The exploration of novel metal-based and nanocatalysts to facilitate the cyclocondensation and cross-coupling reactions under milder conditions with higher atom economy. rsc.orgresearchgate.net

Green Solvents and Conditions: The increasing use of aqueous media, ionic liquids, or deep eutectic solvents (DES) to replace volatile and toxic organic solvents. mdpi.com Techniques such as microwave-assisted synthesis, ultrasonication, and mechanochemistry are also being employed to reduce reaction times and energy consumption. mdpi.com

C-H Activation: Direct C-H bond functionalization of the benzoxazole core represents a highly efficient strategy for creating derivatives without the need for pre-functionalized starting materials, a key area for future synthetic exploration. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to rapidly heat reactions.Reduced reaction times, improved yields, cleaner reactions. mdpi.com
Ultrasound-Assisted Synthesis Application of ultrasonic waves to enhance chemical reactivity.Increased reaction rates, milder conditions. mdpi.com
Mechanochemistry Reactions conducted by grinding solids together, often solvent-free.Environmentally friendly (solventless), access to novel reactivity. mdpi.com
Transition Metal-Free Catalysis Using catalysts that avoid expensive and potentially toxic heavy metals.Lower cost, reduced toxicity concerns, more sustainable. mdpi.com

Integration of Multidisciplinary Approaches in Understanding Biological Interactions

A comprehensive understanding of how this compound interacts with biological systems necessitates a multidisciplinary approach. The integration of computational chemistry, structural biology, and network pharmacology is crucial for moving beyond simple in vitro screening.

Computational modeling plays a vital role in predicting the binding modes and affinities of benzoxazole derivatives with target proteins, such as tyrosinase or DNA gyrase. scielo.brnih.gov Molecular docking and molecular dynamics simulations can provide insights into the structure-activity relationships (SAR), guiding the design of more potent and selective analogs. nih.gov This in silico analysis helps prioritize compounds for synthesis and biological testing, saving time and resources.

Structural biology techniques , such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution images of the compound bound to its biological target. This offers definitive proof of the binding mode and reveals the key molecular interactions responsible for its activity, facilitating rational drug design.

Network pharmacology allows researchers to investigate the effects of a compound on multiple targets and pathways simultaneously. This systems-level approach is essential for understanding the polypharmacological effects of benzoxazole derivatives and for identifying potential off-target effects or new therapeutic indications.

Potential for Novel Academic Applications in Material Science and Sensing

The inherent photophysical properties of the 2-(hydroxyphenyl)benzoxazole scaffold, particularly its capacity for ESIPT, position it as a valuable component for advanced materials. scielo.br These molecules can be incorporated into polymers or other matrices to create novel photoluminescent materials. scielo.br

A particularly promising application is in the field of chemical sensing. The fluorescence of these compounds is often sensitive to the local environment, such as polarity, pH, and the presence of metal ions. acs.orgresearchgate.net Derivatives of 2-(2′-hydroxyphenyl)benzoxazole have been successfully developed as fluorescent sensors for detecting biologically important cations like zinc (Zn²⁺). acs.orgresearchgate.net The dual hydroxyl groups in this compound could serve as effective binding and signaling sites for specific analytes.

Furthermore, the development of 2-(hydroxyphenyl)benzoxazole-containing chromophores with large two-photon absorption (2PA) cross-sections opens doors for applications in bio-imaging and photodynamic therapy. acs.orgresearchgate.net Materials with high 2PA are valuable for high-resolution imaging of biological tissues with deeper penetration and reduced photodamage.

Application AreaUnderlying PrinciplePotential of this compound
Fluorescent Sensors Analyte binding modulates the ESIPT process, causing a change in fluorescence emission.Hydroxyl groups can act as binding sites for metal ions or respond to pH changes. acs.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) Incorporation of fluorescent molecules into polymer matrices for light emission.The strong fluorescence and thermal stability of the scaffold are advantageous. scielo.br
Two-Photon Microscopy Use of materials with high 2PA cross-sections for deep-tissue imaging.The extended π-system could be modified to enhance 2PA properties. acs.org

Call for Further Theoretical and Experimental Synergy

The future advancement of research on this compound and its derivatives will heavily rely on a synergistic relationship between theoretical and experimental studies. While experimental synthesis and biological screening are indispensable for discovering new compounds and activities, theoretical calculations provide a framework for understanding and predicting chemical behavior.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict molecular geometries, electronic properties, and spectroscopic characteristics. tandfonline.com This theoretical data can then be used to interpret experimental results and to rationally design new molecules with desired properties, whether for enhanced biological activity or specific photophysical responses. For instance, theoretical modeling can predict how substitutions on the benzoxazole core will affect the energy levels of molecular orbitals and, consequently, the compound's absorption and emission spectra. tandfonline.com

A continuous feedback loop, where experimental findings validate and refine theoretical models, and theoretical predictions guide experimental efforts, will be the most efficient path forward. This synergy will accelerate the discovery process, enabling the rational design of novel this compound derivatives for a wide range of applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, and what critical parameters influence yield optimization?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling to assemble the benzoxazole core .
  • Hydroxylation : Selective introduction of hydroxyl groups via catalytic methods or protected intermediate deprotection .
    Critical parameters :
  • Reaction temperature (optimized between 60–80°C for stability of phenolic groups).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency).
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate high-purity fractions .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Key techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for phenolic groups) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ = 256.3 g/mol) .

Advanced Research Questions

Q. What methodologies are recommended for identifying primary biological targets of this compound in estrogen receptor-related studies?

  • Competitive binding assays : Use radiolabeled estradiol (³H-E₂) to assess displacement in ERα/ERβ isoforms .
  • Gene expression profiling : Quantify ER-responsive genes (e.g., pS2, GREB1) in MCF-7 cells via qRT-PCR .
  • Molecular docking : Simulate binding interactions using AutoDock Vina with ERβ crystal structures (PDB: 1QKM) .

Q. How should researchers approach conflicting activity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
  • Metabolite identification : Use hepatocyte incubation or microsomal assays to detect active/inactive metabolites .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. What strategies optimize the compound's bioavailability and blood-brain barrier (BBB) penetration for CNS applications?

  • Prodrug design : Introduce lipophilic esters (e.g., acetyl protection of phenolic -OH) to enhance passive diffusion .
  • Nanoparticle formulation : Use PEGylated liposomes to improve solubility and BBB transit .
  • LogP optimization : Target a calculated LogP of 2.5–3.5 (via substituent modification) to balance hydrophobicity .

Q. Which computational models best predict the compound's interaction with cytochrome P450 enzymes to assess metabolic stability?

  • CYP isoform docking : Use Schrödinger’s Glide to model interactions with CYP3A4/2D6 active sites.
  • Metabolic site prediction : Employ MetaSite software to identify vulnerable hydroxylation or oxidation sites .

Q. How to design structure-activity relationship (SAR) studies incorporating both benzo[d]oxazole and phenolic moieties?

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl ring .
  • Bioactivity testing : Evaluate cytotoxicity (MTT assay), ER binding (IC₅₀), and antioxidant activity (DPPH assay) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity trends .

Data Contradiction & Validation

Q. How can researchers validate contradictory reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Redox profiling : Measure ROS generation (DCFH-DA assay) under varying oxygen tensions .
  • Thiol reactivity assays : Quantify GSH depletion kinetics to identify pro-oxidant mechanisms .
  • Context-dependent studies : Repeat experiments in different cell lines (e.g., cancer vs. normal) to assess tissue-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.